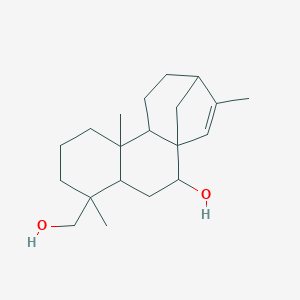

Sideridiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sideridiol belongs to the class of organic compounds known as kaurane diterpenoids. These are diterpene alkaloids with a structure that is based on the kaurane skeleton. Kaurane is a tetracyclic compound that arises by cyclisation of a pimarane precursor followed by rearrangement. It possesses a [3, 2, 1]-bicyclic ring system with C15-C16 bridge connected to C13, forming the five-membered ring D. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.

Applications De Recherche Scientifique

Neuroprotective Properties

1.1 Mechanism Against Amyloid Beta Aggregation

Sideridiol has been identified as a key compound in combating amyloid beta (Aβ) aggregation, a hallmark of Alzheimer’s disease (AD). Research indicates that this compound promotes non-amyloidogenic processing of amyloid precursor protein (APP) and reduces total and hyperphosphorylated tau levels in cellular models of AD. In studies involving Caenorhabditis elegans models, this compound treatment resulted in a significant reduction in Aβ aggregates and delayed paralysis rates, suggesting its potential as a neuroprotective agent against dementia .

1.2 Clinical Studies

A double-blind, randomized clinical trial demonstrated that supplementation with Sideritis scardica extract, rich in this compound, improved cognitive performance in healthy volunteers. This study highlighted the compound's ability to alleviate stress-induced impairments in executive functioning . Additionally, another clinical trial noted that combining Sideritis scardica with Bacopa monnieri positively affected mental performance in subjects with mild cognitive impairment (MCI) .

Antioxidant Activity

2.1 Redox Status Improvement

This compound exhibits significant antioxidant properties, contributing to its therapeutic potential. A study on SidTea+, an extract containing this compound, showed improvements in total antioxidant capacity (TAC) and reductions in lipid peroxidation levels after four weeks of supplementation. Participants experienced decreased systolic blood pressure and improved cardiorespiratory capacity, indicating broader health benefits beyond cognitive function .

2.2 Mechanistic Insights

The antioxidative effects of this compound are likely mediated through interactions with redox-sensitive molecular signaling pathways such as NF-kB and Nrf2. These mechanisms enable the compound to mitigate oxidative stress effectively, which is crucial for maintaining cellular health and preventing neurodegeneration .

Cancer Research

3.1 Antiproliferative Effects

Recent studies have explored the antiproliferative effects of this compound on various cancer cell lines. In MCF-7 breast cancer cells, this compound exhibited moderate antiproliferative activity comparable to that of 5-fluorouracil, a standard chemotherapy drug . This suggests potential applications for this compound in cancer therapy, warranting further investigation into its mechanisms and efficacy.

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Propriétés

Numéro CAS |

19891-25-9 |

|---|---|

Formule moléculaire |

C20H32O2 |

Poids moléculaire |

304.5 g/mol |

Nom IUPAC |

5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-2-ol |

InChI |

InChI=1S/C20H32O2/c1-13-10-20-11-14(13)5-6-15(20)19(3)8-4-7-18(2,12-21)16(19)9-17(20)22/h10,14-17,21-22H,4-9,11-12H2,1-3H3 |

Clé InChI |

BATFJLLEMUIAJD-PHUPPTAPSA-N |

SMILES |

CC1=CC23CC1CCC2C4(CCCC(C4CC3O)(C)CO)C |

SMILES isomérique |

CC1=C[C@]23C[C@H]1CC[C@H]2[C@@]4(CCC[C@]([C@H]4C[C@@H]3O)(C)CO)C |

SMILES canonique |

CC1=CC23CC1CCC2C4(CCCC(C4CC3O)(C)CO)C |

melting_point |

196-197°C |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.